molecular formula C21H14F3N3O B2495345 N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide CAS No. 477485-60-2

N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide

Cat. No. B2495345
CAS RN: 477485-60-2
M. Wt: 381.358
InChI Key: GFSFSBPGVPBBLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide, also known as BIBF 1120, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. BIBF 1120 has been found to be effective in inhibiting the activity of multiple receptor tyrosine kinases, which are involved in various pathological conditions.

Scientific Research Applications

Drug Repurposing

Given its diverse properties, CHEMBL4288675 is a candidate for drug repurposing. Researchers are screening existing drug libraries to identify compounds with similar structures and exploring their potential applications beyond their original indications.

Keep in mind that while these applications show promise, further research, preclinical studies, and clinical trials are necessary to validate CHEMBL4288675’s efficacy, safety, and therapeutic potential . If you have any specific questions about a particular application, feel free to ask!

Mechanism of Action

Target of Action

The primary targets of CHEMBL4288675 are yet to be identified. The compound’s interaction with its targets is a crucial aspect of its mechanism of action . Identifying these targets will provide insights into the compound’s therapeutic potential and its role in various biochemical processes .

Mode of Action

The mode of action of CHEMBL4288675 involves its interaction with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes are currently under investigation .

Biochemical Pathways

CHEMBL4288675 likely affects several biochemical pathways. Understanding these pathways and their downstream effects can shed light on the compound’s role in cellular processes and its potential therapeutic applications .

Pharmacokinetics

The pharmacokinetics of CHEMBL4288675, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are crucial for understanding its bioavailability . These properties influence the compound’s therapeutic efficacy and safety profile .

Result of Action

The molecular and cellular effects of CHEMBL4288675’s action are key to understanding its therapeutic potential. These effects can provide insights into the compound’s impact on cellular processes and its potential role in disease treatment .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of CHEMBL4288675. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness .

properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F3N3O/c22-21(23,24)15-5-3-4-14(12-15)20(28)25-16-10-8-13(9-11-16)19-26-17-6-1-2-7-18(17)27-19/h1-12H,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSFSBPGVPBBLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide

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